N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide, also known as BTA-1, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a benzothiazole derivative that has been shown to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases.
Mechanism of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the maintenance of proper pH levels in the body. This compound has also been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the regulation of acid-base balance, and the prevention of protein aggregation. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide in lab experiments is that it is readily available and relatively easy to synthesize. The compound has also been well-characterized in the literature, which makes it a useful tool for researchers. However, one limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the investigation of the compound's potential therapeutic applications in diseases other than cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been shown to have activity against a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S2/c20-14-8-10-16(11-9-14)26(23,24)22-15-5-3-4-13(12-15)19-21-17-6-1-2-7-18(17)25-19/h1-12,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHWGGOXCCELGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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